4-Phenoxybutanamide
Description
Contextualization within Butanamide Chemistry and Derivatives
Butanamide, also known as butyramide, is the amide of butyric acid and has the chemical formula C₄H₉NO. wikipedia.org It is a simple, four-carbon amide that serves as the parent structure for a vast class of derivatives. wikipedia.org These derivatives are formed by substituting one or more hydrogen atoms on the butanamide backbone with various functional groups. This chemical modification allows for the fine-tuning of the molecule's physical, chemical, and biological properties.
The field of butanamide chemistry is extensive, with derivatives being investigated for numerous applications. For instance, certain butanamide derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai The core butanamide structure can be modified in several positions to create diverse chemical libraries. Research has explored the synthesis of new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, which have shown analgesic and anti-inflammatory properties. tubitak.gov.tr Similarly, other complex butanamide derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase and 5-lipoxygenase, pathways critical to inflammation. nih.gov
Within this broad class, 4-phenoxybutanamide derivatives are distinguished by the presence of a phenoxy group (-O-C₆H₅) attached to the fourth carbon of the butanamide chain. This addition significantly influences the molecule's properties, such as its lipophilicity and potential for biological interactions. ontosight.ai Examples of such derivatives that have been synthesized and studied include N-substituted phenoxybutanamides, where different groups are attached to the amide's nitrogen atom. ontosight.aiontosight.aiontosight.aichemdiv.com These modifications can lead to compounds with distinct biological profiles, highlighting the modularity of the butanamide scaffold.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|---|---|
| N,N-dimethyl-4-phenoxybutanamide | C12H17NO2 | 207.27 | ~2.8–3.2 (Predicted) | 0 | 2 | vulcanchem.com |
| N-(3-fluorophenyl)-4-phenoxybutanamide | C16H16FNO2 | 273.31 | 3.417 | 1 | 3 | chemdiv.com |
| N-[2-oxo-2-(propan-2-ylamino)ethyl]-4-phenoxybutanamide | C15H22N2O3 | 278.35 | Not specified | 2 | 3 | smolecule.com |
Overview of Research Trajectories for Phenoxybutanamide Scaffolds
The phenoxybutanamide scaffold is a key structural motif in medicinal chemistry and materials science. The terminal phenoxy group, in particular, is considered a "privileged scaffold" because of its frequent appearance in biologically active compounds and its crucial role in determining their activity. nih.gov A review of research from 2013-2022 highlights that this moiety is present in numerous drugs and is a focus for the rational design of new therapeutic agents. nih.gov
Research involving the phenoxybutanamide scaffold is proceeding along several promising trajectories:
Drug Discovery and Medicinal Chemistry : A primary focus is the use of phenoxybutanamide scaffolds as building blocks for new therapeutic agents. vulcanchem.comnih.gov By modifying the aromatic ring of the phenoxy group or the substituents on the amide nitrogen, researchers can create libraries of compounds for screening. Studies have shown that compounds incorporating this scaffold are being investigated for a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, analgesic, and antidiabetic properties. ontosight.aiontosight.ainih.gov For example, derivatives like N-(4-bromo-2-methylphenyl)-4-phenoxybutanamide are of interest for their potential anti-inflammatory and anticancer activities. ontosight.ai
Enzyme Inhibition : The scaffold is being explored for its ability to interact with and inhibit enzymes. For instance, butanamide derivatives have been developed as inhibitors of cyclooxygenase (COX) and lipoxygenase, which are key enzymes in the inflammatory response. nih.gov The specific structure of the phenoxybutanamide can be tailored to achieve potent and selective inhibition of target enzymes.
Materials Science : Beyond pharmaceuticals, there is interest in using molecular scaffolds to create novel biomaterials. Researchers are developing fibrous nanoscaffolds from natural materials that can be introduced into the human body to support cell growth. uni-bremen.de While not directly involving this compound, this research into self-assembling protein scaffolds provides a conceptual framework for how tailored organic molecules could be used in the future to create functional biomaterials, such as coatings for implants or platforms for tissue regeneration. uni-bremen.de
Chemical Synthesis and Intermediates : The phenoxybutanamide structure also serves as a valuable intermediate in the synthesis of more complex molecules. vulcanchem.com Its straightforward preparation, often through amide coupling between 4-phenoxybutanoic acid and an appropriate amine, makes it an accessible starting point for multi-step synthetic routes. ontosight.aivulcanchem.com
The continued exploration of the phenoxybutanamide scaffold underscores its importance in contemporary chemical research, bridging the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMVDWUWDVBJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 4 Phenoxybutanamide and Its Derivatives
Conventional Amide Bond Formation Strategies
Conventional methods for synthesizing 4-phenoxybutanamide and its derivatives primarily rely on established amide bond formation reactions. These strategies involve the coupling of a carboxylic acid or its activated derivative with an amine.
Reaction of Carboxylic Acid Derivatives with Amines
Another conventional strategy involves the use of activated carboxylic acid derivatives of 4-phenoxybutanoic acid, which can then react with amines to form the corresponding amides. msu.edu These derivatives are typically more reactive than the parent carboxylic acid.
Common activated forms include:
Acyl Chlorides: 4-Phenoxybutanoyl chloride can be prepared from 4-phenoxybutanoic acid and a chlorinating agent like thionyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with amines to form this compound derivatives.
Anhydrides: Anhydrides of 4-phenoxybutanoic acid can also be used. These are generally less reactive than acyl chlorides but still effective for amidation.
Esters: Active esters, such as those formed with N-hydroxysuccinimide, can be isolated and subsequently reacted with amines to provide the desired amides.
These methods are widely used due to their reliability and the commercial availability of the necessary reagents. ajchem-a.comorgsyn.org
Advanced Photoredox Catalysis in this compound Synthesis
In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. catalysis.blogsigmaaldrich.com This approach utilizes visible light to initiate chemical transformations via single-electron transfer (SET) processes, often under mild reaction conditions. catalysis.blogsigmaaldrich.com
Semiconductor Photocatalysis (SCPC) of Phenoxyacetic Acid and Acrylamide (B121943)
A notable application of photoredox catalysis is the synthesis of this compound through the semiconductor photocatalyzed reaction of phenoxyacetic acid and acrylamide. d-nb.infobeilstein-journals.org In this process, a semiconductor material, typically titanium dioxide (TiO2), acts as the photocatalyst. d-nb.infobeilstein-journals.org
Upon irradiation with UV light, the TiO2 catalyst becomes photoactivated, generating an electron-hole pair. acs.org The hole can then oxidize a molecule of phenoxyacetic acid that has adsorbed to the catalyst surface, leading to the formation of a phenoxyacetoxyl radical. This radical subsequently undergoes decarboxylation to produce a phenoxymethyl (B101242) radical. This radical species then adds to acrylamide, and following a hydrogen atom transfer, the final product, this compound, is formed. acs.orgamazonaws.com This method offers a direct and atom-economical route to the target molecule. amazonaws.com
Catalyst Systems and Performance Evaluation (e.g., TiO2 forms: P25, Millennium PC500, Sol-Gel Coated Systems)
The efficiency of the photocatalytic synthesis of this compound is highly dependent on the type and form of the TiO2 catalyst used. d-nb.infobeilstein-journals.org Several forms of TiO2 have been evaluated for this reaction. d-nb.infobeilstein-journals.org
P25: A widely used commercial form of TiO2, often considered the "gold standard," is Aeroxide (formerly Degussa) P25. d-nb.infobeilstein-journals.org It consists of a mixture of anatase (about 75%) and rutile (about 25%) phases, which is believed to create a synergistic effect that enhances photocatalytic activity. d-nb.infobeilstein-journals.org In the synthesis of this compound from phenoxyacetic acid and acrylamide, P25 has demonstrated good yields. acs.org
Millennium PC500: This form of TiO2 is primarily anatase and has a significantly larger surface area than P25. d-nb.infobeilstein-journals.org However, in the specific reaction to form this compound, it has been found to be slightly less effective than P25. d-nb.infobeilstein-journals.org
Sol-Gel Coated Systems: TiO2 coatings applied to the interior of reaction vessels, such as NMR tubes, via a sol-gel process have shown the highest yields for the synthesis of this compound. d-nb.infobeilstein-journals.org This is likely due to the intimate contact between the reactants and the catalyst surface. However, a drawback of these systems is the limited durability of the coating, which tends to detach after several uses. d-nb.infobeilstein-journals.org
The standard P25 catalyst is often considered the best compromise in terms of activity, stability, and practicality for this synthesis. d-nb.info
Reaction Condition Optimization in Photocatalytic Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the photocatalytic synthesis of this compound. acs.orgprinceton.edu Key parameters that can be adjusted include the catalyst loading, solvent, reactant concentrations, and irradiation time. acs.orgprinceton.edu
For the reaction between phenoxyacetic acid and acrylamide, studies have shown that using anhydrous acetonitrile (B52724) as the solvent and irradiating with UVA light (λ = 350 nm) at ambient temperature are effective conditions. d-nb.infoamazonaws.com It is also important to purge the reaction mixture with an inert gas, such as argon, to remove oxygen, which can interfere with the radical-based reaction mechanism. d-nb.infoacs.org
The reaction can be scaled up, and the catalyst can be recovered by filtration and potentially reused. d-nb.infoacs.org Research has demonstrated that by carefully controlling these parameters, an isolated yield of 82% for this compound can be achieved. amazonaws.com Further optimization using high-throughput experimentation (HTE) platforms could potentially lead to even more efficient and scalable processes. princeton.edu
Data Tables
Table 1: Comparison of TiO2 Catalyst Efficiencies in the Synthesis of this compound
| Catalyst | Composition | Surface Area | Yield of this compound | Reference |
| P25 | ~75% Anatase, ~25% Rutile | ~50 m²/g | 47% | acs.org |
| Millennium PC500 | Mainly Anatase | ~300 m²/g | Slightly lower than P25 | d-nb.infobeilstein-journals.org |
| Sol-Gel Coated Tube | TiO2 coating | N/A | Highest yield (up to 68% on scale-up) | acs.org |
| Photospheres | TiO2 coated hollow Pyrex beads | N/A | Lower conversions and yields | d-nb.infobeilstein-journals.org |
Table 2: Optimized Reaction Conditions for Photocatalytic Synthesis of this compound
| Parameter | Condition | Reference |
| Reactants | Phenoxyacetic acid, Acrylamide | amazonaws.com |
| Catalyst | TiO2 (P25) | amazonaws.com |
| Solvent | Anhydrous Acetonitrile (MeCN) | acs.org |
| Atmosphere | Inert (purged with Argon) | d-nb.info |
| Light Source | UVA (λ = 350 nm) | d-nb.info |
| Temperature | Ambient | d-nb.info |
| Isolated Yield | 82% | amazonaws.com |
Sustainable Synthesis Approaches in Photocatalysis
Photocatalysis has emerged as a sustainable and green method for organic synthesis, utilizing light energy to drive chemical reactions. mdpi.comutwente.nl This approach is particularly effective for carbon-carbon bond formation. The synthesis of this compound can be achieved through the semiconductor photocatalytic (SPC) coupling of phenoxyacetic acid (PAA) with acrylamide (ACM). researchgate.net
This reaction is typically mediated by a titanium dioxide (TiO₂) photocatalyst, which, upon irradiation with UVA light, generates electron-hole pairs. d-nb.info The photogenerated holes oxidize the phenoxyacetic acid, leading to the formation of a phenoxymethyl radical after decarboxylation. This radical then adds to acrylamide to form the target product, this compound. researchgate.netbeilstein-journals.org
Research has demonstrated that this photocatalytic reaction is relatively clean, producing this compound as the sole product in high yields. researchgate.netgrafiati.com The efficiency of the synthesis is influenced by the type and form of the TiO₂ catalyst used. While Degussa P25, a mix of anatase and rutile TiO₂, is a standard and effective catalyst, studies have shown that using NMR tubes with an inner coating of sol-gel titania can lead to even better yields, reaching up to 78-82%. researchgate.netbeilstein-journals.orgacs.org However, the practical application of these coated tubes can be limited as the coatings may detach after several uses. d-nb.infobeilstein-journals.org Other forms of titania, such as Millennium PC500, have been found to be slightly less effective in this specific synthesis. beilstein-journals.orgacs.org
Interactive Data Table: Photocatalytic Synthesis of this compound
| Catalyst | Reactants | Yield (%) | Notes | Source(s) |
| TiO₂ (P25) | Phenoxyacetic acid, Acrylamide | 47 | Standard "gold standard" photocatalyst. d-nb.info | acs.org |
| Millennium PC500 | Phenoxyacetic acid, Acrylamide | Slightly less than P25 | Higher surface area than P25 but lower yield for this reaction. | beilstein-journals.org, acs.org |
| Sol-gel TiO₂ coated tubes | Phenoxyacetic acid, Acrylamide | up to 82 | Most efficient method, but coating lacks durability. beilstein-journals.org | researchgate.net, acs.org |
Molecular Hybridization Strategies in Derivative Synthesis
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (active parts of molecules) into a single hybrid compound. nih.govresearchgate.netresearchgate.net This can lead to molecules with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold has been incorporated into larger, more complex molecules using this approach.
One example involves the synthesis of benzimidazole (B57391) derivatives designed to bind to RNA. In this process, a precursor, 4-(4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanoic acid, is coupled with 3-azidopropylamine. nih.gov The reaction uses PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in a dimethylformamide (DMF) solvent, resulting in the formation of N-(3-Azidopropyl)-4-(4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole-2-yl)phenoxy)butanamide with a 75% yield. nih.gov
Interactive Data Table: Synthesis of this compound Molecular Hybrids
| Resulting Hybrid Compound | Key Starting Materials | Reagents/Conditions | Yield (%) | Source(s) |
| N-(3-Azidopropyl)-4-(4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide | 4-(4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanoic acid, 3-azidopropylamine | PyBOP, DIPEA, DMF | 75 | nih.gov |
| N-Hydroxy-4-[1-methoxy-4-(4'-(3''-chloro-4'',5''-dimethoxyphenyl)oxazol-5'-yl)-2-phenoxy]butanamide | Corresponding methyl ester of the butanoic acid | Hydroxylamine (B1172632) (50% in water), NaOH | 70 | nih.gov |
Solvent-Free Synthesis Approaches and Infrared Irradiation Techniques
In line with the principles of green chemistry, solvent-free synthesis methods are gaining prominence as they reduce waste and minimize environmental impact. researchgate.net Infrared (IR) irradiation is an unconventional energy source that can be used to promote chemical reactions efficiently, often under solvent-free conditions. scielo.org.mx This technique offers advantages such as short reaction times, operational simplicity, and mild reaction conditions.
While a specific application of IR irradiation for the synthesis of this compound is not detailed in the available literature, the methodology has been successfully applied to analogous multi-component reactions. For example, the synthesis of 4H-pyran derivatives has been achieved by reacting aldehydes, malononitrile, and ethyl acetoacetate (B1235776) under solvent-free conditions using an infrared lamp for heating. scielo.org.mx This reaction proceeds to completion in as little as 5-30 minutes with excellent yields.
This IR-assisted, solvent-free approach could plausibly be adapted for the synthesis of this compound derivatives. The synthesis of an amide typically involves the condensation of a carboxylic acid (4-phenoxybutanoic acid) and an amine. Applying IR irradiation as the energy source could potentially drive this condensation reaction efficiently without the need for a solvent, representing a greener alternative to conventional heating methods. The reaction would likely involve mixing the neat reactants, possibly with a catalyst, and exposing them to IR light until the reaction is complete. scielo.org.mx
Chemical Reactivity and Mechanistic Investigations of 4 Phenoxybutanamide Formation
Mechanistic Elucidation of Photocatalytic C-C Coupling
The formation of 4-phenoxybutanamide via photocatalysis proceeds through a pathway involving key radical intermediates. In-situ electron paramagnetic resonance (EPR) studies have been instrumental in identifying these transient species. researchgate.net
The proposed reaction pathway begins with the oxidation of phenoxyacetic acid on the surface of the irradiated photocatalyst. researchgate.net Valence band holes generated in the catalyst oxidize phenoxyacetic acid, leading to the formation of a phenoxyacetic acid radical cation. researchgate.net This is followed by decarboxylation to produce a phenoxymethyl (B101242) radical. researchgate.net This radical species is central to the carbon-carbon bond formation.
The general sequence can be summarized as follows:
Oxidation of the Carboxylic Acid: Valence band holes (h⁺) on the photocatalyst surface oxidize phenoxyacetic acid.
Radical Formation: The resulting radical cation undergoes decarboxylation to form the key phenoxymethyl radical.
C-C Coupling: This radical then undergoes an intermolecular addition to an alkene acceptor (e.g., acrylamide), forming a new carbon-carbon bond and a subsequent radical intermediate. beilstein-journals.org
Product Formation: The final product, this compound, is formed after this intermediate is reduced and protonated, completing the reaction cycle. beilstein-journals.org
The generation of radical intermediates through single-electron transfer is a cornerstone of photoredox catalysis, enabling the coupling of diverse molecular fragments. beilstein-journals.orgnih.gov
The process at the catalyst interface is initiated when the semiconductor material absorbs a photon with energy exceeding its band gap. mdpi.com This absorption excites an electron from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" in the VB. oaepublish.commdpi.com These electron-hole pairs are highly reactive. mdpi.com
For the photocatalytic synthesis of this compound using a titania (TiO₂) catalyst, the roles of these charge carriers are distinct:
Hole (h⁺) Reaction: The positively charged holes in the valence band are powerful oxidants. They migrate to the catalyst surface and directly oxidize adsorbed molecules. researchgate.net In this specific synthesis, valence band holes oxidize phenoxyacetic acid, initiating the radical reaction pathway. researchgate.net
Electron (e⁻) Reaction: The electrons in the conduction band are reducing agents. To prevent rapid and unproductive recombination with the holes, these electrons must be consumed by an electron acceptor. nih.govresearchgate.net In the presence of N-substituted maleimides, these molecules can act as acceptors for the conduction band electrons. researchgate.net
Radical Intermediates and Reaction Pathways
Influence of Substituent Effects on Chemical Reactivity and Yield
Substituent effects play a critical role in dictating the reactivity and yield of chemical reactions by altering the electronic properties of the molecules involved. libretexts.orgnumberanalytics.com These effects can be broadly categorized as inductive effects (the polarization of sigma bonds) and resonance effects (the delocalization of pi electrons). libretexts.org In photocatalysis, substituents can significantly influence reaction rates, yields, and selectivity by modulating the properties of the excited states. numberanalytics.com
In the synthesis of this compound, substituents on both the phenoxyacetic acid ring and the alkene partner would be expected to impact the reaction.
Substituents on the Phenoxy Ring: The stability of the key phenoxymethyl radical intermediate is paramount. Electron-donating groups (EDGs) on the aromatic ring would stabilize this radical through resonance and induction, likely increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) would destabilize the radical, potentially slowing the reaction.
Substituents on the Alkene: The reactivity of the alkene as a radical acceptor is also critical. EWGs on the alkene can increase its electrophilicity, making it more susceptible to attack by the nucleophilic phenoxymethyl radical, which could enhance the coupling rate.
The following table illustrates the expected influence of different substituent types on the reaction, based on established chemical principles. msu.edunih.gov
| Reactant Component | Substituent Type | Expected Effect on Reactivity/Yield | Rationale |
| Phenoxyacetic Acid | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increase | Stabilizes the phenoxy radical intermediate, lowering the activation energy for its formation. libretexts.orgmsu.edu |
| Phenoxyacetic Acid | Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Decrease | Destabilizes the phenoxy radical intermediate, increasing the activation energy. libretexts.orgmsu.edu |
| Alkene Acceptor | Electron-Withdrawing Group (e.g., -CN, -C(O)R) | Increase | Increases the electrophilicity of the double bond, making it a better radical acceptor. nih.gov |
| Alkene Acceptor | Electron-Donating Group (e.g., -Alkyl) | Decrease | Decreases the electrophilicity of the double bond, making it a less effective radical acceptor. |
Catalyst Stability and Reusability Studies
The practical application of photocatalysis heavily relies on the long-term stability and reusability of the catalyst. An ideal heterogeneous catalyst should be easily recoverable from the reaction mixture and maintain its activity over numerous cycles. nih.govmdpi.com
For the photocatalytic C-C coupling to form this compound, studies using titania (TiO₂)-coated NMR tubes have demonstrated that the catalyst can be reused for multiple cycles. researchgate.net Similarly, in related photocatalytic phenol (B47542) coupling reactions, TiO₂ has been shown to be a stable and reusable catalyst. nih.gov
Catalyst deactivation can occur through several mechanisms, including poisoning of active sites, fouling by reaction byproducts, or structural changes to the catalyst material itself. scirp.org Therefore, assessing reusability is a key part of catalyst development. A typical reusability study involves:
Initial Reaction: Performing the reaction under optimized conditions and measuring the product yield.
Catalyst Recovery: Separating the catalyst from the reaction mixture. Common methods include filtration, centrifugation, or, for magnetic catalysts, using an external magnetic field. mdpi.comnih.gov
Regeneration (if necessary): Washing the recovered catalyst with appropriate solvents (e.g., methanol, n-hexane) to remove adsorbed species or calcining it at high temperatures to restore its crystalline structure and activity. scirp.org
Subsequent Cycles: Reusing the catalyst in a fresh reaction and measuring the yield to determine any loss in activity. scirp.orgresearchgate.net
The table below summarizes key aspects of catalyst stability and reuse.
| Factor | Description | Relevance to Photocatalysis |
| Structural Integrity | The ability of the catalyst to maintain its crystalline phase and morphology during the reaction. | Changes in structure can alter the electronic band gap and surface area, affecting performance. |
| Surface Fouling | The deposition of reaction intermediates, products, or polymers onto the catalyst surface. | Blocks active sites and prevents reactants from accessing the catalyst surface, reducing efficiency. scirp.org |
| Leaching | The dissolution of active components from a supported catalyst into the reaction medium. | Leads to a permanent loss of catalytic activity and potential contamination of the product. mdpi.com |
| Recovery Method | The technique used to separate the catalyst after the reaction (e.g., filtration, centrifugation). | Efficient recovery without significant mass loss is crucial for economic viability. mdpi.com |
| Regeneration Strategy | Treatment to restore the activity of a deactivated catalyst (e.g., washing, calcination). | Can significantly extend the useful lifetime of the catalyst. scirp.org |
Derivatization Strategies and Analog Development of 4 Phenoxybutanamide
Structural Modification Approaches on the Butanamide Backbone and Phenoxy Moiety
The 4-phenoxybutanamide structure consists of three main components amenable to modification: the amide group, the four-carbon alkyl chain (butane linker), and the phenoxy ring. Alterations to these regions have led to the development of numerous analogs with varied biological applications, particularly as enzyme inhibitors.
Modifications to the butanamide backbone often involve substitution on the amide nitrogen. This position can be derivatized to introduce a wide range of substituents, thereby altering the compound's steric and electronic properties. For instance, the synthesis of N-substituted analogs like N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide and N-(9H-fluoren-9-yl)-4-phenoxybutanamide demonstrates the feasibility of incorporating both alkyl and bulky aromatic groups at this position. rug.nlrug.nl Furthermore, the amide can be converted to a hydroxamic acid (N-hydroxybutanamide), a critical modification for creating potent histone deacetylase (HDAC) inhibitors. This N-hydroxy group acts as a zinc-binding group (ZBG), essential for interacting with the catalytic zinc ion in the active site of HDAC enzymes. researchgate.netacs.orgmdpi.com The length and rigidity of the butane (B89635) linker can also be adjusted, a common strategy in optimizing the spacing between the phenoxy "cap" group and the zinc-binding moiety in HDAC inhibitors to achieve desired isoform selectivity. researchgate.net
The phenoxy moiety is another frequent target for structural modification. Substituents on the phenyl ring can profoundly influence ligand-receptor interactions, solubility, and metabolic stability. mdpi.com Docking studies have revealed that the phenoxy group often engages in crucial hydrophobic and π-π interactions within protein binding pockets. mdpi.com The introduction of various substituents, such as methyl, methoxy (B1213986), and chloro groups, has been explored to enhance these interactions. mdpi.com For example, in the development of HDAC inhibitors, a methoxy group on the phenoxy ring, as seen in N-hydroxy-4-{2-methoxy-5-[methyl(2-methylquinazolin-4-yl)amino]phenoxy}butanamide, contributes to the compound's potent and selective activity. researchgate.netacs.org Similarly, analogs bearing a 4-chlorophenoxy or a 4-tert-butylphenoxy group have shown high affinity for other biological targets. mdpi.com
Table 1: Examples of Structural Modifications on the this compound Scaffold
| Modified Moiety | Example Derivative Name | Modification Type | Reported Context | Citation |
|---|---|---|---|---|
| Butanamide | N-Hydroxy-4-phenoxybutanamide derivatives | N-hydroxylation | Histone Deacetylase (HDAC) Inhibition | researchgate.netacs.org |
| Butanamide | N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide | N-alkylation / N-arylation | Research Compound | |
| Butanamide | N-(9H-fluoren-9-yl)-4-phenoxybutanamide | Introduction of bulky N-substituent | Isocyanide Chemistry Application | rug.nlrug.nl |
| Phenoxy | 4-(4-methylphenoxy)butanamide derivatives | Methyl substitution | General Analog Development | |
| Phenoxy | 4-(2-chloro-6-methylphenoxy)butanamide derivatives | Chloro and methyl substitution | Serotonin Receptor Ligand Development | mdpi.com |
| Phenoxy | 4-(2,4-dichlorophenoxy)butanamide derivatives | Di-chloro substitution | Synthesis of Sulfonamide Derivatives | vulcanchem.com |
| Phenoxy | N-hydroxy-4-(2-methoxy-5-(...)-phenoxy)butanamide | Methoxy and complex amine substitution | Selective HDAC6 Inhibition | acs.org |
Introduction of Diverse Functional Groups (e.g., Nitrogen Heterocycles, Halogens)
To expand the chemical space and biological scope of this compound analogs, diverse functional groups are often incorporated into the scaffold. The introduction of nitrogen-containing heterocycles and halogens are particularly common strategies in drug design to modulate bioactivity and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Nitrogen heterocycles are prevalent in pharmaceuticals due to their ability to form hydrogen bonds, act as bioisosteres, and introduce structural rigidity. ajol.infonih.gov In the context of this compound, heterocycles are frequently attached either to the amide nitrogen or as substituents on the phenoxy ring. For example, coupling a thiazole (B1198619) ring to the amide nitrogen results in compounds like N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide. In the development of potent HDAC inhibitors, a quinazoline (B50416) ring was used as a bulky "cap" group, attached to the phenoxy moiety, leading to the highly selective inhibitor N-hydroxy-4-{2-methoxy-5-[methyl(2-methylquinazolin-4-yl)amino]phenoxy}butanamide. researchgate.netacs.orgacs.org Other heterocycles, such as piperazine (B1678402) and oxadiazole, have also been successfully integrated into the this compound framework, as seen in N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenoxybutanamide and N-[4-(1,3,4-oxadiazol-2-yl)phenyl]-4-phenoxybutanamide. ontosight.ai These modifications highlight the scaffold's tolerance for a wide variety of heterocyclic systems.
Halogenation is another key derivatization tactic. researchgate.net The introduction of halogen atoms like chlorine and fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity through specific halogen-bond interactions. vulcanchem.com Analogs of this compound have been synthesized with halogens at various positions. For instance, 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide features two chlorine atoms on the phenoxy ring. vulcanchem.com In other examples, a single chloro-substituent on the phenoxy ring was shown to increase binding affinity for the sigma-1 receptor by approximately tenfold compared to the reference standard. mdpi.com The pentafluoro benzoyl derivative of a related hydroxamate analog also demonstrated significant inhibitory activity against E. coli DXR, indicating the utility of polyhalogenation. nih.govresearchgate.net
Table 2: Examples of Functional Group Introduction on the this compound Scaffold
| Functional Group | Example Derivative Name | Point of Attachment | Reported Context | Citation |
|---|---|---|---|---|
| Nitrogen Heterocycle (Thiazole) | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide | Amide Nitrogen | Research Compound | |
| Nitrogen Heterocycle (Quinazoline) | N-hydroxy-4-{2-methoxy-5-[methyl(2-methylquinazolin-4-yl)amino]phenoxy}butanamide | Phenoxy Ring | Selective HDAC6 Inhibition | researchgate.netacs.org |
| Nitrogen Heterocycle (Piperazine) | N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenoxybutanamide | Amide Nitrogen (via phenyl linker) | Research Compound | |
| Nitrogen Heterocycle (Oxadiazole) | N-[4-(1,3,4-oxadiazol-2-yl)phenyl]-4-phenoxybutanamide | Amide Nitrogen (via phenyl linker) | Research Compound (CHEMBL1315403) | ontosight.ai |
| Halogen (Chlorine) | 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide | Phenoxy Ring | Synthesis of Sulfonamide Derivatives | vulcanchem.com |
| Halogen (Chlorine) | N-hydroxy-4-[1-methoxy-4-(4'-(3''-chloro-4'',5''-dimethoxyphenyl)oxazol-5'-yl)-2-phenoxy]butanamide | Attached Heterocycle | HDAC and Tubulin Inhibition | mdpi.com |
| Halogen (Fluorine) | Pentafluoro benzoyl derivative of a related hydroxamate | Acyl group on hydroxamate | DXR Inhibition | nih.govresearchgate.net |
Bioconjugation and Click Chemistry Applications
Modern synthetic methodologies like bioconjugation and click chemistry offer powerful tools for advancing drug discovery and development. jk-sci.comresearchgate.net These techniques allow for the precise and efficient linking of molecular fragments, including the attachment of small-molecule scaffolds like this compound to larger biomolecules or functional tags.
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This strategy is employed to create targeted drug delivery systems, imaging agents, and probes for biological study. researchgate.netnih.gov For scaffolds like this compound, which is a core component of several classes of enzyme inhibitors, bioconjugation can be used to improve therapeutic efficacy. mdpi.com For example, HDAC inhibitors are sometimes conjugated to molecules like folic acid to target folate receptor-overexpressing cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic toxicity. mdpi.com A this compound-based inhibitor could be similarly functionalized with a targeting ligand to create a selective therapeutic agent.
Click chemistry , a term for reactions that are rapid, high-yielding, and bio-orthogonal, has become a cornerstone of modern medicinal chemistry and bioconjugation. jk-sci.comnih.govillinois.edu The most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linker between two molecules. nih.gov To apply this to the this compound scaffold, a derivative bearing either a terminal alkyne or an azide (B81097) group would first be synthesized. This "clickable" analog could then be readily conjugated to a biomolecule (e.g., a peptide or antibody) or a functional probe (e.g., a fluorescent dye) that has been modified with the complementary reactive handle. jk-sci.comresearchgate.net This modular approach is highly efficient for creating libraries of complex molecules for structure-activity relationship profiling or for developing targeted drug-delivery systems and diagnostic tools. jk-sci.com While specific, published examples of click chemistry being applied directly to this compound are not abundant, its established use as a versatile scaffold in drug discovery makes it an ideal candidate for the application of these powerful synthetic strategies. ontosight.ai
Computational Chemistry and Advanced Structural Analysis of 4 Phenoxybutanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. nih.gov The process involves predicting the binding mode and estimating the binding affinity, often expressed as a scoring function or binding energy, where a lower energy value indicates a more stable interaction. nih.gov
While extensive docking studies specifically on 4-phenoxybutanamide are not widely published, research on closely related analogs highlights the utility of this approach. For instance, a this compound analog was identified as an active inhibitor against the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase from E. coli (EcDXR), a key target in antimalarial drug research. researchgate.netmdpi.comsemanticscholar.org The study demonstrates how the phenoxybutanamide scaffold can be used as a foundation for designing enzyme inhibitors. researchgate.netmdpi.com
Docking studies on such analogs help elucidate the structure-activity relationship (SAR) by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com
Table 1: Example of Biological Activity Data for a this compound Analog This table presents data for a related analog to illustrate the type of information gained from biological screening, which often precedes or complements molecular docking studies.
| Compound | Target Enzyme | Activity (IC50) | Source(s) |
|---|---|---|---|
| This compound analog (8b) | E. coli DXR (EcDXR) | 1.0 µM | researchgate.net, mdpi.com, semanticscholar.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful method for analyzing the physical motions of atoms and molecules over time. nih.gov For a ligand-protein complex, MD simulations can provide insights into the stability of the docked pose, the flexibility of the ligand within the binding site, and the conformational changes in the protein upon ligand binding. medscape.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of atomic positions, which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which indicates regions of flexibility. nih.gov
Table 2: Illustrative Binding Free Energy Data from an MD Simulation Study on Related Phenoxyacetamide Derivatives This table shows results for phenoxyacetamide derivatives to demonstrate the data generated from MD simulations. The target is the DOT1L enzyme. A more negative binding free energy indicates a stronger predicted binding affinity.
| Compound ID | Glide Score (kcal/mol) | Binding Free Energy (kJ/mol) | Source(s) |
|---|---|---|---|
| L03 | -12.281 | -303.9 ± 16.5 | medscape.com |
| L01 | Not Reported | Higher than L03 | medscape.com |
| L04 | Not Reported | Higher than L03 | medscape.com |
| L05 | Not Reported | Higher than L03 | medscape.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.
Although a specific QSAR model for this compound has not been detailed in the reviewed literature, the approach is widely applied to series of related compounds to guide the optimization of a lead structure. For a series of phenoxybutanamide derivatives, a QSAR study would help identify which structural features are most important for their biological effect.
Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists examples of descriptors that would be calculated for this compound and its analogs in a typical QSAR study.
| Descriptor Type | Example Descriptor | Description |
|---|---|---|
| Physicochemical | LogP | A measure of lipophilicity (the octanol-water partition coefficient). |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of a molecule. |
| Steric/Shape | Molecular Surface Area | The total surface area of the molecule. |
| Structural | Number of Hydrogen Bond Donors | The count of atoms (like in -OH or -NH) that can donate a hydrogen bond. |
| Structural | Number of Hydrogen Bond Acceptors | The count of atoms (like oxygen or nitrogen) that can accept a hydrogen bond. |
Solid-State Chemistry and Single Crystal Research
While the single crystal structure of this compound itself is not publicly documented, studies on related phenoxyacetamide derivatives illustrate the insights gained from such analyses. For example, the crystal structure of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was determined, revealing details about its molecular geometry, the E-configuration of its C=C bond, and the intermolecular C-H···O hydrogen bonds that stabilize its crystal packing. This type of information is invaluable for understanding a compound's physical properties and for validating computational models.
Table 4: Example of Data Obtained from Single-Crystal X-ray Diffraction This table presents the type of crystallographic data determined for a related phenoxyacetamide derivative, illustrating the output of a single-crystal analysis.
| Parameter | Description | Illustrative Example Value | Source(s) |
|---|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C24H21NO4 | |
| Molecular Weight | The mass of one mole of the substance. | 399.42 g/mol | |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | |
| Space Group | The specific symmetry group of the crystal. | P21/c | |
| Unit Cell Dimensions | The lengths and angles of the unit cell that forms the crystal. | a, b, c (Å); α, β, γ (°) | |
| Intermolecular Interactions | The specific non-covalent bonds holding the crystal together. | C-H···O hydrogen bonds, C-H···π interactions |
Spectroscopic Characterization (NMR, IR, MS) for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and structure of a synthesized chemical compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information. rug.nl
Detailed spectroscopic data for the parent this compound is sparse in readily available literature, but a complete characterization has been published for the closely related N-Methyl-4-phenoxybutanamide , which serves as an excellent proxy for understanding the expected spectral features. amazonaws.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and number of different types of protons, while ¹³C NMR does the same for carbon atoms. mdpi.com
Table 5: ¹H NMR Spectroscopic Data for N-Methyl-4-phenoxybutanamide (Solvent: CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
|---|---|---|---|---|
| 7.27–7.23 | m | 2H | Aromatic H (meta to -O) | amazonaws.com |
| 6.93–6.90 | m | 1H | Aromatic H (para to -O) | amazonaws.com |
| 6.86 | dd | 2H | Aromatic H (ortho to -O) | amazonaws.com |
| 6.28 | br s | 1H | Amide N-H | amazonaws.com |
| 3.96 | t | 2H | -O-CH₂- | amazonaws.com |
| 2.76 | d | 3H | -N-CH₃ | amazonaws.com |
| 2.36 | t | 2H | -CH₂-C=O | amazonaws.com |
| 2.09 | dt | 2H | -O-CH₂-CH₂- | amazonaws.com |
Table 6: ¹³C NMR Spectroscopic Data for N-Methyl-4-phenoxybutanamide (Solvent: CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Assignment | Source(s) |
|---|---|---|
| 173.1 | Amide Carbonyl (C=O) | amazonaws.com |
| 158.6 | Aromatic C (ipso, C-O) | amazonaws.com |
| 129.3 | Aromatic C (meta) | amazonaws.com |
| 120.5 | Aromatic C (para) | amazonaws.com |
| 114.2 | Aromatic C (ortho) | amazonaws.com |
| 66.7 | -O-CH₂- | amazonaws.com |
| 32.6 | -CH₂-C=O | amazonaws.com |
| 26.0 | -N-CH₃ | amazonaws.com |
| 25.1 | -O-CH₂-CH₂- | amazonaws.com |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 7: Key IR Absorption Bands for N-Methyl-4-phenoxybutanamide
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group | Source(s) |
|---|---|---|---|
| 3338 | N-H Stretch | Secondary Amide | amazonaws.com |
| 2963, 2909, 2875 | C-H Stretch | Aliphatic (CH₂, CH₃) | amazonaws.com |
| 1644 | C=O Stretch (Amide I band) | Amide | amazonaws.com |
| 1543 | N-H Bend (Amide II band) | Secondary Amide | amazonaws.com |
| 1228 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | amazonaws.com |
Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can further help confirm the structure.
For N-Methyl-4-phenoxybutanamide , high-resolution mass spectrometry (HRMS) provided the following result:
HRMS (ESI): Calculated for C₁₁H₁₅NO₂Na⁺ [M+Na]⁺: 216.0995, Found: 216.1005. amazonaws.com This data confirms the elemental composition and molecular weight of the compound with high accuracy.
Table of Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | The primary subject of the article. |
| N-Methyl-4-phenoxybutanamide | A closely related derivative with detailed spectroscopic data available. |
| This compound analog (8b) | An analog studied as an inhibitor of the EcDXR enzyme. |
| Phenoxyacetamide derivatives | A class of related compounds used to illustrate MD simulations. |
| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | A related compound with published single-crystal X-ray data. |
| L01, L03, L04, L05 | Specific phenoxyacetamide derivatives studied as DOT1L inhibitors. |
Biological and Pharmacological Investigations of 4 Phenoxybutanamide Derivatives Preclinical Studies
Enzyme Modulation and Inhibition Profiles
The structural framework of 4-phenoxybutanamide has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6 Selectivity)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation, making them attractive targets for cancer therapy. researchgate.net Certain derivatives of this compound have been investigated as HDAC inhibitors. For instance, novel selective histone deacetylase 6 (HDAC6) inhibitors have been developed using a quinazoline (B50416) cap. researchgate.net One such derivative, N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide, demonstrated potent and selective inhibition of HDAC6 with an IC50 value of 17 nM. researchgate.net This compound exhibited 25-fold and 200-fold selectivity for HDAC6 over HDAC1 and HDAC8, respectively. researchgate.net The inhibition of HDAC6 by these derivatives often leads to an increase in the acetylation of α-tubulin, a key substrate of HDAC6. researchgate.netnih.gov
The development of selective HDAC6 inhibitors is a significant area of research due to the enzyme's role in various cellular processes, including cell motility and protein degradation. nih.govresearchgate.net Preclinical models have shown that selective HDAC6 inhibitors can exert antitumor effects and modulate the immune response. nih.gov The therapeutic potential of HDAC6 inhibition is also being explored for neurological conditions like migraine, where it may help restore neuronal complexity. nih.gov
Table 1: HDAC6 Inhibition by this compound Derivatives
| Compound | Target | IC50 (nM) | Selectivity | Key Findings |
|---|---|---|---|---|
| N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide | HDAC6 | 17 | 25-fold vs HDAC1, 200-fold vs HDAC8 | Potent and selective HDAC6 inhibitor, increased α-tubulin acetylation. researchgate.net |
| KA2507 | HDAC6 | 2.5 | Selective over other HDACs | Demonstrated antitumor efficacy and immune modulation in preclinical models. nih.gov |
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) Inhibition
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many bacteria, including Mycobacterium tuberculosis, and parasites like Plasmodium falciparum, but absent in humans. nih.govnih.gov This makes DXR a promising target for novel anti-infective agents.
A this compound analog of fosmidomycin, a known DXR inhibitor, was identified as a potent inhibitor of E. coli DXR (EcDXR), with an IC50 value of 1.0 µM. researchgate.net This highlights the potential of the this compound scaffold in the design of new antibacterial and antimalarial drugs. nih.govresearchgate.net The development of lipophilic DXR inhibitors is of particular interest to improve cell permeability. nih.gov Structural studies of DXR in complex with inhibitors are crucial for understanding the basis of their activity and for guiding the design of more potent compounds. nih.govmdpi.com
Fatty Acid Amide Hydrolase (FAAH) Activity Modulation
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. While direct studies on this compound derivatives as FAAH modulators are not extensively detailed in the provided search results, the broader class of amide-containing compounds is frequently explored for this target. The structural features of this compound, specifically the amide linkage and the phenoxy group, are common motifs in known FAAH inhibitors. Further investigation into this area could reveal potential therapeutic applications for derivatives of this compound.
General Enzyme Inhibitor and Receptor Ligand Characterization
The this compound scaffold has been incorporated into molecules designed to interact with various other enzymes and receptors. For example, biphenylalkoxyamine derivatives, which can be seen as structurally related to this compound, have been shown to act as ligands for the histamine (B1213489) H3 receptor and also exhibit inhibitory activity against butyrylcholinesterase. nih.gov The characterization of these derivatives often involves molecular docking studies to understand their binding modes within the active sites of their target proteins. nih.govresearchgate.netscielo.org.mx These computational approaches, combined with experimental binding assays, are essential for elucidating structure-activity relationships and for the rational design of new, more potent, and selective ligands. researchgate.netnih.gov
In Vitro Anti-infective and Anticancer Activity Assessments
Beyond enzyme inhibition, derivatives of this compound have been evaluated for their broader biological effects, particularly their potential as anticonvulsant agents.
Anticonvulsant Activity
Several studies have explored the anticonvulsant properties of compounds incorporating a butanamide or related structure. For instance, a series of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides were synthesized and showed anticonvulsant activity in the maximal electroshock (MES) test in mice. ptfarm.pl Some of these compounds were effective at a dose of 30 mg/kg. ptfarm.pl
Another study focused on N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which combine a GABA-phthalimide moiety with an amino acid. dergipark.org.tr These compounds were tested for their anticonvulsant activity using both the MES and subcutaneous pentylenetetrazole (scPTZ) tests. dergipark.org.tr The rationale behind incorporating GABA-related structures is to enhance GABA-mediated inhibition in the central nervous system, a common mechanism of action for many antiepileptic drugs. ptfarm.plbrieflands.com
Table 2: Anticonvulsant Activity of Butanamide Derivatives
| Compound Series | Test Model | Effective Dose | Key Findings |
|---|---|---|---|
| 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides | Maximal Electroshock (MES) | 30 mg/kg (for most active compounds) | Alkyl substitution on the aromatic ring was found to be important for activity. ptfarm.pl |
| N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives | MES and subcutaneous Pentylenetetrazole (scPTZ) | Not specified | Designed to incorporate a GABA-phthalimide moiety to potentially enhance GABAergic inhibition. dergipark.org.tr |
Analgesic and Anti-inflammatory Properties
Research has shown that certain derivatives of this compound possess significant analgesic and anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. mdpi.comnih.gov
A study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate a related structural motif, identified compounds 2a and 2n as having potent anti-inflammatory and analgesic effects in vivo. nih.gov These compounds demonstrated weak inhibition of COX-1 but moderate to potent inhibition of COX-2, with IC50 values of 0.47μM and 1.63μM, respectively. nih.gov Notably, compound 2a was a more potent COX-2 inhibitor than the reference drug, celecoxib (B62257). nih.gov
Similarly, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid counterparts (FM7-12) were synthesized and evaluated. mdpi.com Compounds FM10 and FM12, in particular, showed promising in vivo analgesic and anti-inflammatory activities. mdpi.com In vitro assays revealed their potent inhibitory effects on COX-1 and COX-2 enzymes. mdpi.com For instance, compound FM12 had a COX-2 IC50 value of 0.18 µM and a high selectivity index of 277.1, surpassing that of celecoxib (258.8). mdpi.com
Another study focused on phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com Compounds 5f and 7b exhibited significant in vivo anti-inflammatory effects, reducing paw thickness by 63.35% and 46.51%, respectively, without causing stomach ulcers. mdpi.com They also lowered levels of inflammatory mediators TNF-α and PGE-2. mdpi.com
The anti-inflammatory potential of synthetic indole (B1671886) derivatives was also investigated. nih.gov Among twenty-four compounds tested, two, designated 3a-II and 4a-II, demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. nih.gov
The table below summarizes the in vitro COX inhibition data for selected derivatives:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| FM4 | - | 0.74 | 42.8 |
| FM10 | - | 0.69 | 62.7 |
| FM12 | - | 0.18 | 277.1 |
| Celecoxib (Standard) | 10.87 | 0.042 | 258.8 |
| Compound 2a | - | 0.47 | 11.5 |
| Compound 2n | - | 1.63 | 4.8 |
| Compound 5f | - | 0.06-0.09 | - |
| Compound 7b | - | 0.06-0.09 | - |
Antitubercular Activity
Several studies have highlighted the potential of this compound and related structures in the development of new antitubercular agents. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic options. researchgate.net
One study synthesized a novel class of pyrazole-based molecular hybrids of aryl amines linked via a carboxamide bond. japsonline.com These compounds were tested for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. japsonline.com Compounds 5e, 5g, 5m, and 5h showed significant activity, with MIC values of 3.12 µg/ml, 6.25 µg/ml, 6.25 µg/ml, and 12.5 µg/ml, respectively. japsonline.com
Another research effort evaluated 4-methyl-7-substituted coumarin (B35378) derivatives for their antitubercular activity against four different TB strains. nih.gov The evaluation was performed using the Resazurin test method. nih.gov
The table below presents the antitubercular activity of selected pyrazole (B372694) carboxamide derivatives:
| Compound | Antitubercular Activity (MIC: µg/ml) against M. tuberculosis H37Rv |
| 5e | 3.12 |
| 5g | 6.25 |
| 5m | 6.25 |
| 5h | 12.5 |
| Isoniazid (Standard) | - |
| Pyrazinamide (Standard) | - |
Data from a study on pyrazole carboxamide derivatives. japsonline.com
General Antimicrobial, Anti-inflammatory, and Anticancer Potential
The structural framework of this compound has been incorporated into various derivatives exhibiting a broad spectrum of bioactivities, including general antimicrobial, anti-inflammatory, and anticancer effects.
In one study, novel pyrazole-4-carboxamide derivatives were synthesized and showed good antibacterial activity against both Gram-positive and Gram-negative pathogens, as well as antifungal activity. japsonline.com Compound 5i was potent against Gram-positive pathogens, while 5k was effective against Gram-negative strains. japsonline.com Compounds 5a, 5i, and 5j demonstrated notable antifungal activity. japsonline.com
Another study focused on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives. mdpi.com Several of these compounds, including AZ-5, AZ-9, AZ-10, and AZ-19, showed significant anticancer potential against the MCF-7 breast cancer cell line, with inhibition percentages ranging from 89% to 94.76%. mdpi.com These compounds also displayed antimicrobial properties. mdpi.com
Naphthoquinone derivatives have also been explored for their anticancer and antimicrobial potential. mdpi.comfrontiersin.org These compounds can induce cytotoxicity through various mechanisms, including the generation of free radicals and inhibition of specific proteins. mdpi.com For instance, certain thiazole (B1198619) 1,4-naphthoquinone (B94277) derivatives showed high antitumor activity, with IC50 values as low as 0.6 μM. mdpi.com
The table below showcases the anticancer activity of selected azetidin-2-one derivatives against the MCF-7 cell line:
| Compound | Percentage of Inhibition (%) at various concentrations |
| AZ-5 | 93.28 |
| AZ-9 | 90.56 |
| AZ-10 | 93.14 |
| AZ-14 | 89.84 |
| AZ-19 | 94.76 |
| Doxorubicin (Standard) | 99.98 |
Data from a study on azetidin-2-one derivatives. mdpi.com
MicroRNA Biogenesis Modulation (e.g., microRNA-96 inhibition)
Recent research has identified a derivative of this compound, MIR96-IN-1, as a selective inhibitor of microRNA-96 (miR-96) biogenesis. MicroRNAs are small non-coding RNAs that regulate gene expression, and their dysregulation is often implicated in cancer.
MIR96-IN-1 targets the Drosha site in the miR-96 hairpin precursor, preventing its processing into mature miR-96. This inhibition leads to the de-repression of downstream target genes, which can trigger apoptosis (programmed cell death) in cancer cells. The compound has been shown to bind to various RNA sequences with dissociation constants (Kds) in the micromolar range.
The dysregulation of miR-96 has been linked to various cancers, including renal cell carcinoma, lung adenocarcinoma, and prostate cancer. nih.gov It has also been implicated in promoting cell proliferation, migration, and drug resistance in lung cancer by targeting the LMO7 gene. nih.gov In some contexts, however, miR-96 can act as a tumor suppressor. nih.govviamedica.pl For example, upregulated miR-96-5p was found to inhibit cell proliferation in a T-cell acute lymphoblastic leukemia cell line by targeting HBEGF. viamedica.pl
The study of MIR96-IN-1 provides a valuable tool for investigating the role of miR-96 in cellular processes and as a lead compound for developing new cancer therapies that target microRNA pathways.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound and related structures, SAR studies have provided valuable insights into the structural features that govern their analgesic, anti-inflammatory, antitubercular, and anticancer activities.
In the context of anti-inflammatory and analgesic properties, the substitution pattern on the aromatic rings and the nature of the linker between them play a significant role. For instance, in a series of phenoxyacetic acid derivatives, the presence of a bromo group at position 4 was found to enhance COX-1 inhibition. mdpi.com For (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, specific substitutions led to potent and selective COX-2 inhibition. nih.gov
Regarding antitubercular activity, a study on pyrazole-4-carboxamide derivatives revealed that certain substituents on the aryl amine portion were critical for potent activity against M. tuberculosis. japsonline.com
In the realm of anticancer agents, SAR studies on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives showed that the presence of electron-withdrawing groups like chloro or nitro at the para position of the phenyl ring enhanced both anticancer and antimicrobial potential. mdpi.com For 4-phenoxyquinoline derivatives, substitutions at the 4-position of the phenoxy group with benzoyl or benzamide (B126) moieties were found to be crucial for potent and selective inhibition of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov
Quantitative structure-activity relationship (QSAR) analyses have also been employed to predict the biological activity of related compounds, such as phenolic antioxidants and chalcone (B49325) derivatives as anti-inflammatory agents. nih.govresearchcommons.org
Mechanistic Insights into Biological Action (e.g., COX Inhibition, Enzyme Regulation)
The biological effects of this compound derivatives are mediated through various mechanisms, with enzyme inhibition being a prominent one.
A primary mechanism for the analgesic and anti-inflammatory properties of many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. mdpi.comnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov
The selectivity of some derivatives for COX-2 over COX-1 is attributed to structural differences between the active sites of the two enzymes. nih.gov The active site of COX-2 is larger and has an additional side pocket, which can be exploited by appropriately designed inhibitors. nih.gov
Beyond COX inhibition, other enzyme regulation mechanisms are also at play. For instance, some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. mdpi.com In the context of cancer, derivatives have been designed to inhibit enzymes crucial for tumor growth and survival, such as the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov
The inhibition of microRNA-96 biogenesis by MIR96-IN-1 represents another important mechanism of action. By preventing the maturation of this microRNA, the compound can modulate the expression of a multitude of genes, ultimately leading to apoptosis in cancer cells.
Advanced Analytical and Spectroscopic Characterization Techniques
In-Situ NMR Spectroscopy for Reaction Monitoring and Kinetics
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. This technique has been effectively employed to study the formation of 4-phenoxybutanamide.
Detailed research has shown that this compound can be synthesized through a semiconductor-sensitized photocatalytic (SPC) carbon-carbon coupling reaction between phenoxyacetic acid (PAA) and acrylamide (B121943) (ACM). In these studies, the reaction is conducted directly within a specially designed NMR tube that is internally coated with a sol-gel titania (TiO2) photocatalyst. By irradiating the NMR tube, the reaction is initiated, and NMR spectra are acquired simultaneously to monitor its progress. This setup allows for the direct observation of the decrease in reactant signals (PAA and ACM) and the corresponding increase in the signals of the this compound product.
Application of Derivatization Strategies for Enhanced Analytical Performance
For many analytical applications, particularly those involving gas chromatography (GC) or high-performance liquid chromatography (HPLC), chemical derivatization is a critical step to enhance analytical performance. While this compound may be analyzed directly, derivatization can significantly improve volatility, thermal stability, chromatographic peak shape, and detector sensitivity, especially for trace-level quantification. jfda-online.com
The primary functional group targeted for derivatization in this compound is the amide. The active hydrogens on the amide group can lead to peak tailing in GC analysis due to interactions with the stationary phase. restek.comresearchgate.net Silylation is a common strategy to mitigate this, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. jfda-online.comrestek.comresearchgate.net This process increases the molecule's volatility and reduces its polarity, leading to sharper, more symmetrical peaks in GC analysis. jfda-online.com
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the analyte, enhancing its detectability by UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.comspringernature.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with the amine functionality of the amide under mild conditions to form highly fluorescent derivatives. thermofisher.commdpi.com This allows for highly sensitive detection at low concentrations, which is crucial for analysis in complex matrices like biological or environmental samples. sigmaaldrich.comthermofisher.com The choice of derivatization reagent and reaction conditions can be optimized to achieve quantitative conversion and stable products for reliable analysis. mdpi.commdpi.com
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry and infrared spectroscopy are fundamental techniques for the structural confirmation of this compound by identifying its molecular weight and characteristic functional groups.
Infrared (IR) Spectroscopy provides a spectral fingerprint based on the vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum is expected to show several characteristic absorption bands corresponding to its primary amide and aryl ether groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amide | 3370 - 3170 (two bands) spectroscopyonline.com |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 - 3000 |
| C-H Stretch (Aliphatic) | Alkyl Chain | ~2960 - 2850 |
| C=O Stretch (Amide I) | Primary Amide | ~1680 - 1630 spectroscopyonline.com |
| N-H Bend (Amide II) | Primary Amide | ~1650 - 1620 spectroscopyonline.com |
| C=C Stretch | Phenyl Ring | ~1600 and ~1475 |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 vulcanchem.com |
| N-H Wag | Primary Amide | ~750 - 600 spectroscopyonline.com |
Mass Spectrometry (MS) is used to determine the molecular weight and deduce the structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (molecular weight: 179.22 g/mol ) would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 179. Key fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group. For this compound, this would lead to the highly stable [O=C-NH₂]⁺ fragment, which would likely be the base peak at m/z 44. Fragmentation of the ether linkage is also expected, producing ions corresponding to the phenoxy group and the butanamide side chain.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | Cleavage of the alkyl chain, formation of hydroxytropylium ion |
| 94 | [C₆H₆O]⁺ | Phenol (B47542) ion, resulting from cleavage of the ether bond with hydrogen rearrangement |
| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage of the C-O ether bond |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of oxygen from the phenoxy fragment mdpi.com |
| 44 | [CH₄NO]⁺ | α-cleavage of the C-C bond next to the carbonyl, forming [C(=O)NH₂]⁺. Likely base peak. |
These spectroscopic techniques, combined with the analytical strategies discussed, provide a comprehensive toolkit for the rigorous characterization of this compound.
Future Research Directions and Emerging Applications
Development of Novel 4-Phenoxybutanamide Scaffold-Based Therapeutics
The inherent biological activity found in derivatives of this compound makes the core scaffold a prime candidate for the development of new therapeutic agents. Future research is likely to concentrate on the design and synthesis of novel analogs that can offer improved efficacy, selectivity, and pharmacokinetic profiles. The versatility of the butanamide chain and the phenoxy group allows for a wide range of structural modifications. ontosight.aiontosight.ai
One promising avenue of research is the development of new anticancer drugs. For instance, derivatives of this compound have been investigated for their potential to overcome multidrug resistance in cancer cells. smolecule.com Further exploration of the parent scaffold could lead to the discovery of compounds with novel mechanisms of action against various cancer cell lines. Research into selective histone deacetylase 6 (HDAC6) inhibitors has also utilized the phenoxybutanamide structure, indicating its potential in developing targeted cancer therapies. acs.org
The anti-inflammatory properties observed in some derivatives also suggest that the this compound scaffold could be a starting point for the creation of new treatments for inflammatory diseases. smolecule.com By systematically modifying the structure, researchers can aim to develop compounds that target specific inflammatory pathways with greater precision and fewer side effects.
Exploration of Undiscovered Biological Targets and Pathways
While some biological targets of this compound derivatives have been identified, there remains a vast, unexplored landscape of potential molecular interactions. Future research should aim to elucidate the full range of biological targets and pathways affected by this class of compounds. This can be achieved through high-throughput screening and other advanced pharmacological profiling techniques.
Identifying new biological targets could unlock therapeutic applications in a broader range of diseases beyond cancer and inflammation. For example, the structural similarity of the this compound scaffold to certain neurotransmitters or enzyme substrates suggests potential applications in neurology or metabolic disorders. The development of derivatives as antipsychotic agents further supports this direction of inquiry. vulcanchem.com
Advancements in Green Chemistry and Sustainable Synthesis of Phenoxybutanamide Analogs
The synthesis of this compound and its analogs is an area ripe for innovation, particularly in the context of green chemistry. Traditional synthetic routes can be resource-intensive and may generate hazardous waste. Future research will likely focus on developing more sustainable and environmentally friendly methods for producing these compounds.
One notable advancement is the use of photocatalysis. Research has demonstrated that this compound can be synthesized through a semiconductor-photocatalyzed reaction between phenoxyacetic acid and acrylamide (B121943). researchgate.netd-nb.info This method, often utilizing titanium dioxide (TiO2) as a catalyst, offers a cleaner and more efficient alternative to conventional synthesis. d-nb.infoacs.org Further development of such photocatalytic systems, potentially using more efficient or recyclable catalysts, could significantly reduce the environmental impact of producing this compound and its derivatives. researchgate.net
Improving the scalability and cost-effectiveness of these synthetic methods will be crucial for the transition from laboratory-scale research to industrial production.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation offers a powerful approach to accelerating the discovery and optimization of this compound-based compounds. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity and pharmacokinetic properties of novel analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing. vulcanchem.comnih.gov
Computational tools can help in understanding the conformational flexibility of the this compound scaffold and how different substituents affect its interaction with biological targets. ontosight.ai This rational design approach can lead to the development of more potent and selective compounds while minimizing the time and resources spent on trial-and-error synthesis. The integration of these computational predictions with experimental data from in vitro and in vivo studies will be essential for the successful development of the next generation of this compound-based therapeutics and materials.
Q & A
Basic: What are the standard synthetic routes for 4-phenoxybutanamide, and how can reaction conditions be optimized?
Answer:
this compound synthesis typically involves coupling a phenoxybutanoic acid derivative with an appropriate amine under amide-forming conditions. Common methods include:
- Step 1 : Activation of 4-phenoxybutanoic acid using carbodiimides (e.g., EDC or DCC) with catalysts like HOBt to form an active ester intermediate.
- Step 2 : Reaction with the amine (e.g., aniline derivatives) in anhydrous solvents (e.g., DMF or THF) at 0–25°C for 12–24 hours .
Optimization : Adjust pH (6–7), temperature (controlled to prevent side reactions), and stoichiometry (1:1.2 acid-to-amine ratio). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can regioselectivity challenges in this compound derivatives be addressed during functionalization?
Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) of the phenyl ring can be controlled using:
- Directing groups : Introduce electron-donating/withdrawing substituents to steer reactivity.
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of amine groups) .
- Catalysts : Use Lewis acids (e.g., FeCl₃) to modulate reaction pathways. Post-functionalization deprotection ensures desired regiochemistry .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., amide NH at δ 6.5–7.5 ppm, phenoxy aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₀N₂O₂: 284.35 g/mol) .
- HPLC : Quantifies purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can contradictions in reported bioactivity data for this compound analogs be resolved?
Answer:
- Systematic Review : Follow PRISMA guidelines to assess study heterogeneity (e.g., experimental models, dosage variations) .
- Meta-analysis : Statistically aggregate data using Cochrane Handbook methods to identify trends or outliers .
- Replicate Studies : Control variables (e.g., cell lines, assay protocols) to isolate confounding factors .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme Inhibition : Use fluorometric/colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
- Cytotoxicity : MTT assay on cancer/normal cell lines (IC₅₀ determination) .
Advanced: What strategies improve the pharmacokinetic profile of this compound in preclinical studies?
Answer:
- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability.
- Lipophilicity Adjustment : Introduce alkyl chains or halogen atoms to modulate logP (target 2–5 for membrane permeability) .
- Metabolic Stability : Test hepatic microsome clearance; incorporate CYP450 inhibitors if needed .
Basic: How should researchers validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH guidelines).
- HPLC/MS Monitoring : Track degradation products (e.g., hydrolysis of amide bonds) .
- Light Sensitivity : Use amber vials and assess UV stability (λ 254 nm exposure) .
Advanced: How can molecular docking studies elucidate this compound’s mechanism of action?
Answer:
- Target Identification : Dock against protein databases (PDB) using AutoDock Vina.
- Binding Affinity : Calculate ΔG values; prioritize targets with ≤ -8 kcal/mol.
- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess ligand-protein stability .
Basic: What are the best practices for documenting synthetic procedures and spectral data?
Answer:
- Lab Notebooks : Record reaction parameters (time, temp, yields) and anomalies.
- Digital Archives : Use platforms like SciFinder or Reaxys to cross-reference spectral data .
- Appendices : Include raw NMR/MS data in supplementary materials; highlight processed data in main text .
Advanced: How can structure-activity relationship (SAR) studies guide this compound optimization?
Answer:
- Analog Synthesis : Vary substituents (e.g., para-methoxy vs. nitro groups on the phenyl ring).
- Bioactivity Correlation : Use QSAR models to predict activity changes (e.g., Hammett σ values for electronic effects) .
- Crystallography : Resolve X-ray structures to link conformational changes to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
